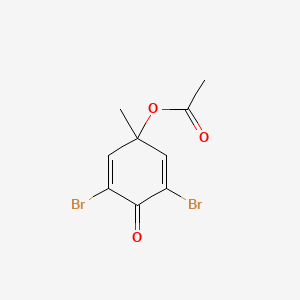![molecular formula C23H19Cl2NO3 B14568435 Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate CAS No. 61492-93-1](/img/structure/B14568435.png)
Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate is a chemical compound with a complex structure that includes benzoyl, dichlorophenyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with benzoyl chloride to form 2,6-dichlorobenzoyl chloride. This intermediate is then reacted with ethyl 2-aminophenylacetate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of inflammatory mediators and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl structure.
Aceclofenac: Another anti-inflammatory agent with structural similarities.
Etodolac: A non-steroidal anti-inflammatory drug with comparable pharmacological properties.
Uniqueness
Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61492-93-1 |
|---|---|
Molecular Formula |
C23H19Cl2NO3 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
ethyl 2-[2-(N-benzoyl-2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C23H19Cl2NO3/c1-2-29-21(27)15-17-11-6-7-14-20(17)26(22-18(24)12-8-13-19(22)25)23(28)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3 |
InChI Key |
VPZAAKZCEBPVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1N(C2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B14568373.png)
![2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate](/img/structure/B14568387.png)
![Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester](/img/structure/B14568397.png)


![N-(2-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14568408.png)




![1,1'-[(4-Ethylphenyl)methylene]dipiperidine](/img/structure/B14568446.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4-dioxaspiro[4.5]decan-7-amine](/img/structure/B14568459.png)
